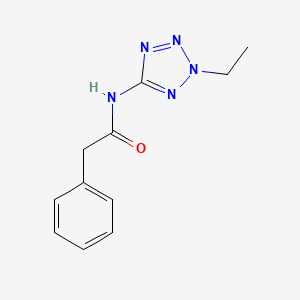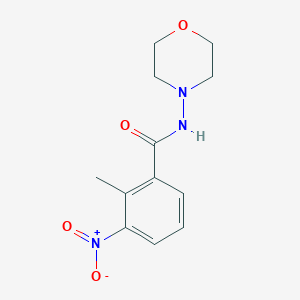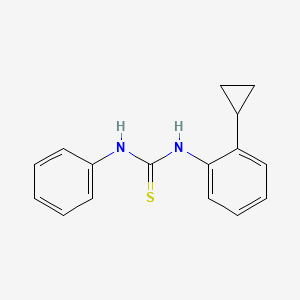
N-(2-cyclopropylphenyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropylphenyl)-N'-phenylthiourea (CPPU) is a synthetic plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is widely used in agriculture to improve the quality and yield of various crops, including grapes, kiwifruit, and apples. CPPU has also been studied for its potential therapeutic properties, including its ability to promote wound healing and stimulate hair growth.
Mécanisme D'action
N-(2-cyclopropylphenyl)-N'-phenylthiourea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. N-(2-cyclopropylphenyl)-N'-phenylthiourea promotes cell division by activating the expression of genes involved in cell cycle progression. It also inhibits the activity of enzymes that degrade cytokinins, thereby increasing the concentration of active cytokinins in plant tissues.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-phenylthiourea has been shown to have several biochemical and physiological effects on plants. It increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. N-(2-cyclopropylphenyl)-N'-phenylthiourea also increases the concentration of soluble sugars and organic acids in fruits, which improves their flavor and nutritional value. In animal models, N-(2-cyclopropylphenyl)-N'-phenylthiourea has been shown to promote wound healing by increasing the expression of growth factors and extracellular matrix proteins. It also stimulates hair growth by promoting the proliferation of hair follicle cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyclopropylphenyl)-N'-phenylthiourea has several advantages for lab experiments. It is stable under a wide range of pH and temperature conditions, making it easy to handle and store. It is also highly soluble in water, which allows for easy administration to plants or animals. However, N-(2-cyclopropylphenyl)-N'-phenylthiourea has some limitations for lab experiments. Its effects on plant growth and development can vary depending on the species, cultivar, and environmental conditions. Its effects on wound healing and hair growth have only been studied in animal models and in vitro, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
N-(2-cyclopropylphenyl)-N'-phenylthiourea has several potential future directions for research. Its effects on plant growth and development could be further studied to optimize its use in agriculture. Its potential therapeutic properties could be explored in more detail, particularly its effects on wound healing and hair growth. The safety and efficacy of N-(2-cyclopropylphenyl)-N'-phenylthiourea in humans could be studied in clinical trials. Additionally, new derivatives of N-(2-cyclopropylphenyl)-N'-phenylthiourea could be synthesized and tested for their effects on plant growth and development and their potential therapeutic properties.
Méthodes De Synthèse
N-(2-cyclopropylphenyl)-N'-phenylthiourea can be synthesized by reacting 2-cyclopropylphenyl isothiocyanate with aniline in the presence of a base. The reaction yields N-(2-cyclopropylphenyl)-N'-phenylthiourea as a white crystalline solid with a melting point of 204-206°C. The purity of N-(2-cyclopropylphenyl)-N'-phenylthiourea can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
N-(2-cyclopropylphenyl)-N'-phenylthiourea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size, and delay fruit ripening in various crops. N-(2-cyclopropylphenyl)-N'-phenylthiourea has also been studied for its potential therapeutic properties. It has been shown to promote wound healing in animal models and stimulate hair growth in vitro.
Propriétés
IUPAC Name |
1-(2-cyclopropylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIVPYAGODARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(o-cyclopropylphenyl)-N'-phenylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

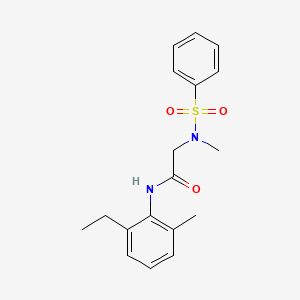
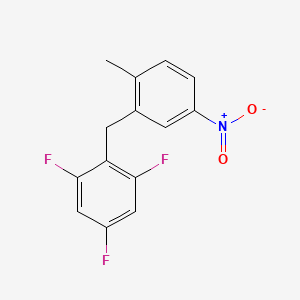
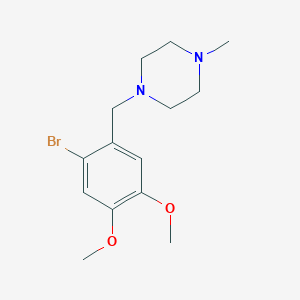
![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)
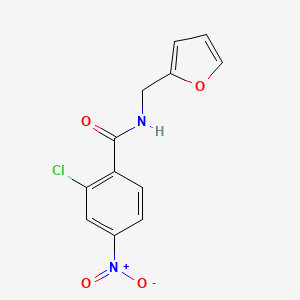
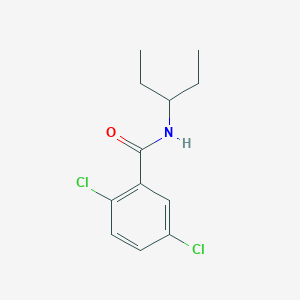
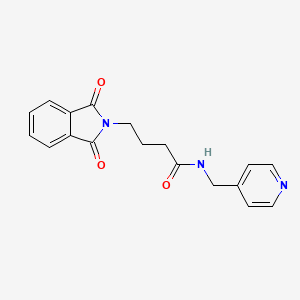
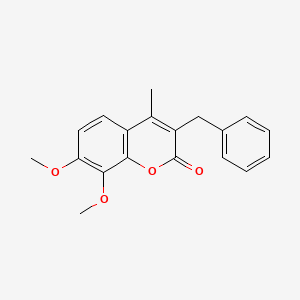
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)
![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)
